
(3R)-3-amino-4-hydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-4-hydroxy-4-oxobutanoate is an organic compound with significant relevance in various scientific fields It is a derivative of butanoic acid, characterized by the presence of an amino group at the third carbon, a hydroxyl group, and a keto group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4-hydroxy-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butanoic acid derivatives.
Amination: Introduction of the amino group at the third carbon can be achieved through reductive amination, using reagents like ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group at the fourth carbon is introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Oxidation: The keto group is introduced through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve:
Fermentation: Utilizing microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce the compound.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-4-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Compounds with additional keto groups.
Reduction Products: Compounds with additional hydroxyl groups.
Substitution Products: Derivatives with various functional groups replacing the amino group.
Scientific Research Applications
(3R)-3-amino-4-hydroxy-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (3R)-3-amino-4-hydroxy-4-oxobutanoate exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Participating in metabolic pathways, influencing biochemical processes such as amino acid metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-4-hydroxy-4-oxobutanoate: The stereoisomer with the opposite configuration at the third carbon.
4-amino-4-oxobutanoate: Lacks the hydroxyl group at the fourth carbon.
3-hydroxy-4-oxobutanoate: Lacks the amino group at the third carbon.
Uniqueness
(3R)-3-amino-4-hydroxy-4-oxobutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C4H6NO4- |
|---|---|
Molecular Weight |
132.09 g/mol |
IUPAC Name |
(3R)-3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/p-1/t2-/m1/s1 |
InChI Key |
CKLJMWTZIZZHCS-UWTATZPHSA-M |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)[O-] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


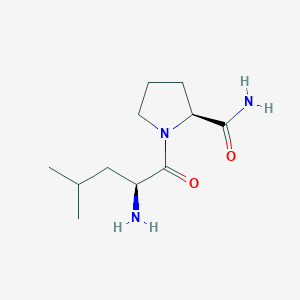
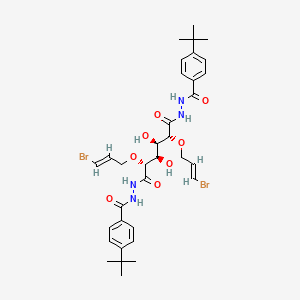
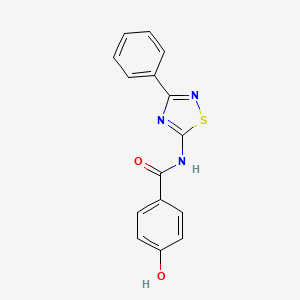
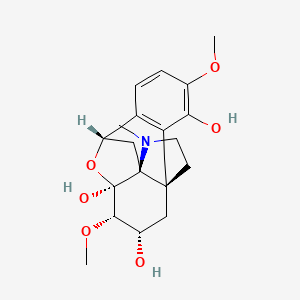
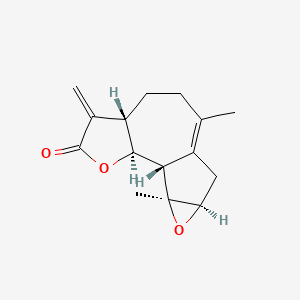

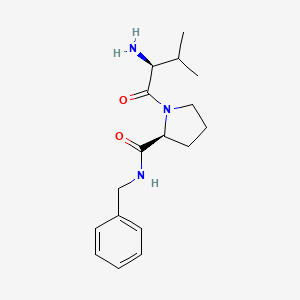
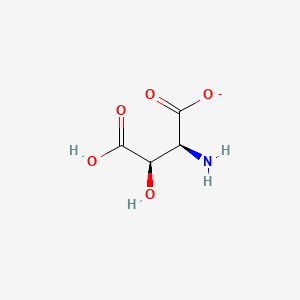
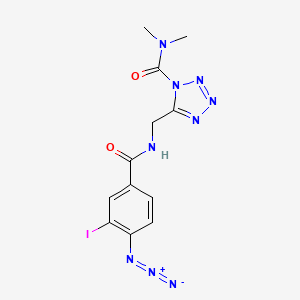
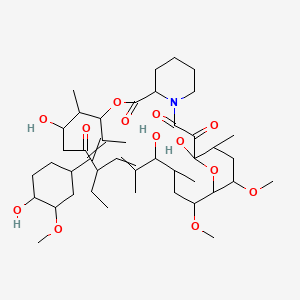
![8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one](/img/structure/B10850242.png)
![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)
![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)
![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)
